molecular formula C22H24N2O5S B2595681 3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide CAS No. 622349-67-1

3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2595681
CAS No.: 622349-67-1
M. Wt: 428.5
InChI Key: PGADEZSTCFXARR-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide (TMSPB) is a chemical compound synthesized for use in various applications. It is a derivative of benzofuran, a scaffold that has been found to be suitable for a wide range of biological and pharmacological applications .


Molecular Structure Analysis

TMSPB is a benzofuran derivative. Benzofuran is a heterocyclic compound, and its derivatives are found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The molecular formula of TMSPB is C22H24N2O5S, and its molecular weight is 428.5.

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis and biological activities of compounds containing morpholino groups and benzofuran carboxamide derivatives. For instance, compounds have been synthesized for their potential antitumor activities. One study describes the synthesis of a compound through condensation, which showed distinct effective inhibition on the proliferation of cancer cell lines (Jiu-Fu Lu et al., 2017). Another related study involves the synthesis of a compound with a distinct inhibitory capacity against proliferation of A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).

Antimicrobial and Antiviral Activities

Some compounds with benzofuran derivatives have been investigated for their antimicrobial and antiviral activities. A study on novel furochromone and benzofuran derivatives reported on their DNA binding, antiviral activities, and cytotoxicity, indicating potential applications in treating viral infections and cancer (O. M. Abdelhafez et al., 2011).

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes, which is crucial for developing therapeutic agents for various diseases. For example, a study on 2-substituted benzofuran hydroxyamic acids revealed potent in vitro and in vivo 5-lipoxygenase inhibitory activity, which is significant for conditions involving inflammation and related disorders (K. Ohemeng et al., 1994).

Chemical Synthesis and Characterization

Research on chemical synthesis and characterization forms the basis for discovering new applications for compounds. Studies detail the efficient synthesis and structural characterization of related compounds, laying the groundwork for further biological and pharmacological studies (Y. Yamakawa et al., 1999).

Future Directions

Benzofuran and its derivatives, including TMSPB, have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the field of antimicrobial therapy .

Properties

IUPAC Name

3,5,6-trimethyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-14-12-19-16(3)21(29-20(19)13-15(14)2)22(25)23-17-4-6-18(7-5-17)30(26,27)24-8-10-28-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGADEZSTCFXARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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